BenchChemオンラインストアへようこそ!

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity XLogP3 ADME

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1935505-58-0) is a 1,2,4-oxadiazole-3-carboxylic acid derivative bearing a 3-methoxy-substituted oxolane (tetrahydrofuran) ring at the C5 position. The 1,2,4-oxadiazole core is a well-established bioisostere for carboxylic ester and amide functionalities, conferring enhanced metabolic stability and tunable lipophilicity relative to alternative heterocyclic scaffolds.

Molecular Formula C8H10N2O5
Molecular Weight 214.18 g/mol
Cat. No. B13074149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H10N2O5
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCOC1(CCOC1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H10N2O5/c1-13-8(2-3-14-4-8)7-9-5(6(11)12)10-15-7/h2-4H2,1H3,(H,11,12)
InChIKeySIKFWZVKPMTROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid – A Structurally Differentiated Heterocyclic Building Block for Medicinal Chemistry Procurement


5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1935505-58-0) is a 1,2,4-oxadiazole-3-carboxylic acid derivative bearing a 3-methoxy-substituted oxolane (tetrahydrofuran) ring at the C5 position [1]. The 1,2,4-oxadiazole core is a well-established bioisostere for carboxylic ester and amide functionalities, conferring enhanced metabolic stability and tunable lipophilicity relative to alternative heterocyclic scaffolds [2]. The 3-methoxyoxolane substituent introduces an additional ether oxygen and a quaternary sp³ center at the point of attachment to the oxadiazole ring, which modulates hydrogen-bond acceptor capacity, topological polar surface area, and conformational rigidity in a manner distinct from the closest commercially available des-methoxy, positional-isomeric, and methylene-spacer analogs [1].

Why 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Interchanged with Its Closest Analogs


Although the 1,2,4-oxadiazole-3-carboxylic acid scaffold is shared across multiple commercially available building blocks, the C5 substituent dictates lipophilicity (XLogP3), hydrogen-bond acceptor count, topological polar surface area (tPSA), and the number of rotatable bonds—parameters that directly govern solubility, permeability, and protein-binding potential in medicinal chemistry workflows [1][2]. The 3-methoxy group on the oxolane ring of the target compound introduces an additional ether oxygen absent in the des-methoxy analog 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid , an extra heteroatom relative to the 2-methyl analog [3], and a direct ring attachment lacking the methylene spacer present in the oxolan-3-ylmethyl homolog . These structural differences produce non-overlapping property spaces that preclude simple analog substitution during lead optimization.

Quantitative Differentiation Evidence for 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Shift of −0.6 Log Units Versus the Des-Methoxy Analog Enables divergent ADME Property Tuning

The target compound exhibits a computed XLogP3 of −0.5, which is 0.6 log units lower than the des-methoxy analog 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (XLogP = 0.1) [1]. This reduction in lipophilicity is consistent with the introduction of the polar methoxy oxygen, which increases hydrogen-bond acceptor count and lowers the compound's tendency to partition into nonpolar environments. The magnitude of this shift exceeds the typical 0.3 log unit threshold considered meaningful for ADME property differentiation in lead optimization [2].

Lipophilicity XLogP3 ADME Drug-likeness

Hydrogen-Bond Acceptor Count Elevated to 7 Versus 6 for the Des-Methoxy Analog, Expanding Interaction Capacity

The target compound possesses 7 hydrogen-bond acceptors (HBA), compared with 6 HBA for the des-methoxy analog 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid [1]. The additional HBA arises from the ether oxygen of the 3-methoxy substituent on the oxolane ring. This increase in HBA count expands the potential for directional intermolecular interactions with biological targets, solvents, and crystal-packing partners. The positional isomer 5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has only 5 HBA , underscoring the unique HBA profile conferred by the quaternary 3-methoxyoxolane attachment.

Hydrogen bonding HBA Pharmacophore Molecular recognition

Topological Polar Surface Area Increased to 94.7 Ų Versus 85.4 Ų for the Des-Methoxy Analog, Favoring Oral Bioavailability Compliance

The target compound has a computed topological polar surface area (tPSA) of 94.7 Ų, compared with 85.4 Ų for the des-methoxy analog and 85.4 Ų for the 2-methyloxolan analog [1][2]. This represents a ~11% increase in polar surface area attributable to the methoxy oxygen. Under the Veber rules for oral bioavailability, tPSA ≤ 140 Ų is required; both compounds comply, but the target compound's higher tPSA may reduce passive membrane permeability relative to the des-methoxy analog while enhancing aqueous solubility—a trade-off that may be desirable in specific target product profiles where lower cell penetrance is beneficial (e.g., gut-restricted or peripherally acting agents) [3].

tPSA Oral bioavailability Veber rules Drug-likeness

Rotatable Bond Count of 3 Versus 2 for the Des-Methoxy Analog Provides Greater Conformational Sampling in Target Binding

The target compound has 3 rotatable bonds (the carboxylic acid C–C bond, the oxadiazole–oxolane C–C bond, and the methoxy C–O bond), compared with 2 rotatable bonds for the des-methoxy analog which lacks the methoxy C–O rotation [1]. This additional rotational degree of freedom moderately increases the conformational ensemble accessible to the target compound in solution, potentially enabling entropically favorable binding modes that are unavailable to the more rigid des-methoxy analog. The Veber rule threshold of ≤10 rotatable bonds for oral bioavailability is comfortably met by both compounds [2].

Conformational flexibility Rotatable bonds Molecular recognition Entropy

Class-Level Metabolic Stability: 1,2,4-Oxadiazole-3-Carboxylic Acid Scaffold Confers t₁/₂ > 93 min in Murine Liver Microsomes

While no direct metabolic stability data are available for the target compound itself, the 1,2,4-oxadiazole-3-carboxylic acid scaffold has been demonstrated to confer good metabolic stability in multiple independent studies. For example, 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety (compounds 13f and 26r) exhibited t₁/₂ > 93.2 min in mouse liver microsomes, with AUC₀–ₜ values of 17,380 and 24,290 ng·h/mL respectively [1]. Separately, 1,2,4-oxadiazole-containing FXR antagonists showed t₁/₂ values of 69 and 204 min in human liver S9 fractions [2]. The 1,2,4-oxadiazole regioisomer provides ~1 log unit higher lipophilicity than the 1,3,4-isomer, which may contribute to differential metabolic handling [3]. Caution: these data are class-level and have not been experimentally confirmed for the specific target compound.

Metabolic stability Half-life Liver microsomes Clearance

Optimal Application Scenarios for 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid in Drug Discovery and Chemical Biology


Lead Optimization Requiring Reduced Lipophilicity (XLogP3 −0.5) While Retaining the 1,2,4-Oxadiazole Carboxylic Acid Pharmacophore

When an SAR campaign identifies that the des-methoxy analog (XLogP 0.1) exceeds the desired lipophilicity ceiling for a given target series, the target compound, with its XLogP3 of −0.5 (Δ = −0.6 log units), provides a direct replacement that lowers logP without altering the core oxadiazole-3-carboxylic acid pharmacophore or the oxolane ring attachment point [1][2]. This is particularly relevant for programs targeting CNS-excluded or peripherally restricted indications where excessive lipophilicity is associated with off-target promiscuity and metabolic liability [3].

Fragment-Based or Structure-Based Drug Design Requiring Enhanced Hydrogen-Bond Acceptor Capacity (HBA 7)

For targets with polar binding pockets that can accommodate additional hydrogen-bond contacts, the target compound offers 7 HBA (versus 5–6 for the closest analogs) [1][2]. This expanded interaction capacity can improve binding enthalpy and specificity, making the compound a preferred building block for fragment growing or scaffold hopping exercises where maximizing polar contacts is a design objective [3].

Prodrug or Bioconjugate Design Requiring Differential Solubility and Derivatization Handles

The combination of the carboxylic acid at C3 (conjugation-ready via amidation or esterification) and the methoxy-substituted oxolane at C5 (contributing increased tPSA of 94.7 Ų, HBA of 7, and XLogP3 of −0.5) [1] makes the target compound a versatile scaffold for prodrug strategies. The higher polarity relative to the des-methoxy and 2-methyl analogs may be advantageous for tuning aqueous solubility of the final conjugate while maintaining the metabolic stability benefits associated with the 1,2,4-oxadiazole-3-carboxylic acid class [2].

Comparative Physicochemical Profiling of Oxadiazole-Based Building Block Libraries

Procurement of this compound alongside its des-methoxy, 2-methyl, and methylene-spacer analogs enables systematic matched-pair analysis of how incremental structural modifications (methoxy introduction, methylation, linker insertion) alter key drug-likeness parameters (XLogP3, tPSA, HBA, rotatable bonds) within a constant 1,2,4-oxadiazole-3-carboxylic acid framework [1][2]. Such libraries support the development of predictive models for property-based lead optimization informed by the AstraZeneca framework of oxadiazole matched-pair analysis [3].

Quote Request

Request a Quote for 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.